molecular formula C16H26N2O3 B2967392 Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 2396580-52-0

Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B2967392
CAS No.: 2396580-52-0
M. Wt: 294.395
InChI Key: DWBLFGHOKOBTAA-UHFFFAOYSA-N
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Description

Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[45]decane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological and medical applications.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing signaling pathways and cellular processes. Understanding these interactions is crucial for developing its applications in medicine and biology.

Comparison with Similar Compounds

  • Tert-butyl 4-(prop-2-enoyl)piperazine-1-carboxylate

  • Tert-butyl (2S,3S)-2-[[(E)-3-(3-cyanophenyl)prop-2-enoyl]amino]-3-methylpentanoate

Uniqueness: Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[45]decane-2-carboxylate stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl 8-prop-2-enoyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-5-13(19)17-9-6-16(7-10-17)8-11-18(12-16)14(20)21-15(2,3)4/h5H,1,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBLFGHOKOBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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